molecular formula C20H24N4O4 B2498959 N-((6-morpholinopyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034299-42-6

N-((6-morpholinopyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2498959
CAS No.: 2034299-42-6
M. Wt: 384.436
InChI Key: XHLOIAHODJNFSX-UHFFFAOYSA-N
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Description

N-((6-morpholinopyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery research. Its structure incorporates a nicotinamide pharmacore linked to a morpholine-substituted pyridine moiety via a methylene bridge, and is further functionalized with a tetrahydrofuran-3-yl)oxy ether group . The morpholine group is a common feature in many kinase inhibitors, as it can improve solubility and aid in forming key hydrogen bond interactions within the ATP-binding pocket of kinase enzymes . The (tetrahydrofuran-3-yl)oxy side chain is a strategic structural element known to influence the compound's three-dimensional conformation, potentially enhancing binding affinity and selectivity towards specific biological targets . Compounds with these structural motifs are frequently investigated as potential inhibitors of various protein kinases and are also explored as components of larger bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), which are designed to induce targeted degradation of disease-relevant proteins . Researchers are encouraged to further characterize the specific activity, selectivity, and physicochemical properties of this compound for their unique applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c25-19(17-2-1-6-21-20(17)28-16-5-9-27-14-16)23-13-15-3-4-18(22-12-15)24-7-10-26-11-8-24/h1-4,6,12,16H,5,7-11,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLOIAHODJNFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=CN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-morpholinopyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Nicotinamide Core: Starting with nicotinic acid, the carboxylic acid group is converted to an amide via reaction with ammonia or an amine under dehydrating conditions.

    Introduction of the Morpholinopyridine Moiety: The pyridine ring is functionalized with a morpholine group through nucleophilic substitution or palladium-catalyzed coupling reactions.

    Attachment of the Tetrahydrofuran Group: The tetrahydrofuran group is introduced via etherification reactions, often using a suitable leaving group and a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nicotinamide core or the pyridine ring, potentially leading to dihydropyridine or reduced amide derivatives.

    Substitution: The morpholinopyridine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield lactones, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving nicotinamide derivatives.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((6-morpholinopyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide likely involves interaction with specific molecular targets such as enzymes or receptors. The nicotinamide core can mimic natural substrates or inhibitors, while the morpholinopyridine and tetrahydrofuran groups may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog with a broad range of biological activities.

    Morpholinopyridine derivatives: Compounds with similar structural features but different substituents.

    Tetrahydrofuran derivatives: Compounds featuring the tetrahydrofuran ring but lacking the nicotinamide core.

Uniqueness

N-((6-morpholinopyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to its combination of structural features, which may confer specific biological activities not seen in simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-((6-morpholinopyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations based on diverse sources.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions that yield the compound with high purity. The structure can be characterized using techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry). The molecular formula and weight are critical for understanding its reactivity and interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, which is essential for developing new antibiotics. The Minimum Inhibitory Concentration (MIC) values need to be established to quantify its potency.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anti-inflammatory Effects

Research has demonstrated that this compound may inhibit inflammatory pathways, particularly in conditions like osteoarthritis. It has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in cartilage degradation.

  • Study Findings : In vitro studies on IL-1β-stimulated OUMS27 cells indicated that treatment with the compound significantly decreased the mRNA expression levels of MMP13 and ADAMTS9.
  • Mechanism of Action : The compound appears to modulate signaling pathways such as ERK, p38, and JNK, which are crucial in inflammatory responses.

Cytotoxicity Assessment

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results suggest that at lower concentrations (1–5 μg/mL), the compound does not exhibit significant cytotoxicity. However, at higher concentrations (10 μg/mL), moderate cytotoxic effects were observed.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Osteoarthritis Model : In a controlled study, the compound was administered to an osteoarthritis model, resulting in reduced inflammatory markers and improved joint function.
  • Infection Models : Animal models treated with this compound showed a significant reduction in bacterial load when infected with resistant strains.

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